1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid
Description
The compound 1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid features a unique spirocyclic architecture combining an azetidine (4-membered nitrogen-containing ring) and a bicyclo[2.1.1]hexane system bridged by an oxygen atom (oxa group). Key structural elements include:
- A tert-butoxycarbonyl (Boc) protecting group, commonly used to stabilize amines in synthetic chemistry.
- A spiro junction at the azetidine C3 and bicyclohexane C2 positions, creating a rigid 3D structure.
- A methyl substituent at the 4' position of the bicyclohexane and a carboxylic acid group at the 1' position.
Properties
IUPAC Name |
1-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-11(2,3)19-10(18)15-7-14(8-15)13(9(16)17)5-12(4,6-13)20-14/h5-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVGEDZGJEBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CN(C3)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carboxylic acid typically involves multiple steps. One common approach is the reaction of a suitable azetidine derivative with a spirocyclic precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The target compound is compared to analogs with modifications in the spiro core, substituents, or functional groups (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility : The hydroxymethyl analog () is more polar due to its -OH group, favoring aqueous solubility, whereas the methyl-substituted target compound may exhibit better lipid bilayer penetration .
Biological Activity
1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group. Its IUPAC name is 4-(((tert-butoxycarbonyl)amino)methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-1-carboxylic acid, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO6 |
| Molecular Weight | 327.38 g/mol |
| CAS Number | 2225142-48-1 |
| InChI Key | OCZLYUQKDJOATR-UHFFFAOYSA-N |
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
1. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
2. Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is required to elucidate the specific pathways involved.
3. Neuroprotective Effects
Some findings indicate that the compound may provide neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal cells.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : It is hypothesized that the compound interacts with signaling pathways related to apoptosis and inflammation.
Case Studies
Several case studies have documented the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.
Case Study 2: Cancer Cell Line Testing
In research involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating promising anticancer activity.
Case Study 3: Neuroprotection in Animal Models
An animal study assessed the neuroprotective effects using a model of induced oxidative stress. Results indicated reduced levels of reactive oxygen species (ROS) and improved behavioral outcomes in treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Construction of the bicyclo[2.1.1]hexane core via [2+2] or [3+2] cycloaddition reactions under controlled temperatures (−78°C to 25°C) in anhydrous solvents like THF or DCM .
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP) to prevent azetidine ring oxidation .
- Step 3 : Carboxylic acid functionalization via oxidation or hydrolysis, requiring pH control (e.g., NaOH in aqueous THF) .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
Q. How can the reactivity of the carboxylic acid group in this compound be leveraged for further derivatization?
- Functionalization Strategies :
- Esterification : React with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) at 60°C .
- Amide Formation : Use coupling agents like EDC/HOBt in DMF with amines (e.g., benzylamine) at room temperature .
- Reduction : Convert to alcohol via LiAlH₄ in dry ether under reflux, though steric hindrance from the spiro system may require extended reaction times .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify spiro ring connectivity and Boc group presence (e.g., tert-butyl peak at ~1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the bicyclo[2.1.1]hexane-azetidine spiro architecture .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Experimental Design :
- Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Data Interpretation : Use Arrhenius plots to model degradation kinetics. Note that the Boc group may hydrolyze preferentially under acidic conditions (pH < 3), while the spiro system remains intact .
Q. What strategies are effective for assessing the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Fluorescence Polarization : Label the carboxylic acid with a fluorophore (e.g., FITC) and measure binding affinity to purified proteins .
- Molecular Docking : Simulate interactions using software like AutoDock Vina, focusing on the spiro system’s steric effects and hydrogen bonding via the carboxylic acid .
- In Vitro Assays : Test inhibition of target enzymes (e.g., proteases) at concentrations 0.1–100 µM, using IC₅₀ calculations to quantify potency .
Q. How does the spiro[azetidine-bicyclohexane] system influence physicochemical properties compared to non-spiro analogs?
- Comparative Analysis :
- Lipophilicity : Measure logP values (e.g., via shake-flask method). The rigid spiro system reduces conformational flexibility, potentially lowering solubility in polar solvents vs. linear analogs .
- Thermal Stability : Perform DSC/TGA analysis. The bicyclo[2.1.1]hexane ring enhances thermal stability (decomposition >200°C) due to strain minimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
